molecular formula C15H11F3N2O B14763702 3-(Trifluoroacetylamino)-9-methyl-9H-carbazole CAS No. 318-11-6

3-(Trifluoroacetylamino)-9-methyl-9H-carbazole

Cat. No.: B14763702
CAS No.: 318-11-6
M. Wt: 292.26 g/mol
InChI Key: IRNPBXOHJDFBQR-UHFFFAOYSA-N
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Description

3-(Trifluoroacetylamino)-9-methyl-9H-carbazole is an organic compound that features a trifluoroacetyl group attached to an amino group, which is further bonded to a carbazole ring system The trifluoroacetyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoroacetylamino)-9-methyl-9H-carbazole typically involves the trifluoroacetylation of an amino group on a carbazole derivative. One common method is to start with 9-methyl-9H-carbazole and introduce the trifluoroacetyl group using trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under mild conditions to avoid decomposition of the sensitive trifluoroacetyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling hazardous reagents. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoroacetylamino)-9-methyl-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole-quinone derivatives, while reduction can produce 3-amino-9-methyl-9H-carbazole .

Scientific Research Applications

3-(Trifluoroacetylamino)-9-methyl-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoroacetylamino)-9-methyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes or receptors by increasing its lipophilicity and stability. This can lead to the inhibition or activation of specific biological pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoroacetylamino)-9-ethyl-9H-carbazole
  • 3-(Trifluoroacetylamino)-9-phenyl-9H-carbazole
  • 3-(Trifluoroacetylamino)-9-methyl-9H-indole

Uniqueness

3-(Trifluoroacetylamino)-9-methyl-9H-carbazole is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the trifluoroacetyl group provides distinct electronic and steric effects, making it a valuable compound for various applications .

Properties

CAS No.

318-11-6

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

2,2,2-trifluoro-N-(9-methylcarbazol-3-yl)acetamide

InChI

InChI=1S/C15H11F3N2O/c1-20-12-5-3-2-4-10(12)11-8-9(6-7-13(11)20)19-14(21)15(16,17)18/h2-8H,1H3,(H,19,21)

InChI Key

IRNPBXOHJDFBQR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C(F)(F)F)C3=CC=CC=C31

Origin of Product

United States

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